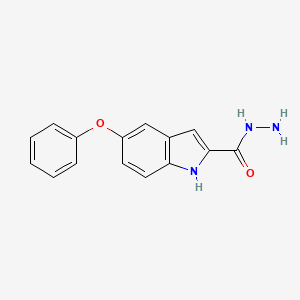
5-phénoxy-1H-indole-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-phenoxy-1H-indole-2-carbohydrazide: is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: It has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Cell Signaling: The compound can modulate cell signaling pathways, influencing cellular functions.
Medicine:
Anticancer: Research has shown that the compound exhibits anticancer properties by inducing apoptosis in cancer cells.
Antimicrobial: It has demonstrated antimicrobial activity against various pathogens.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Pharmaceuticals: It is a key intermediate in the production of pharmaceutical drugs.
Mécanisme D'action
Target of Action
The primary target of 5-phenoxy-1H-indole-2-carbohydrazide is the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, specifically in the hydrolysis of α-glucosidic linkages found in polysaccharides and disaccharides .
Mode of Action
5-phenoxy-1H-indole-2-carbohydrazide interacts with α-glucosidase, acting as an uncompetitive inhibitor . This means it binds to the enzyme-substrate complex, preventing the enzyme from catalyzing the breakdown of complex carbohydrates into glucose . The compound shows the lowest binding energy at the active site of this enzyme in comparison to other potent compounds .
Biochemical Pathways
By inhibiting α-glucosidase, 5-phenoxy-1H-indole-2-carbohydrazide affects the carbohydrate digestion pathway. This results in a decrease in the rate of carbohydrate digestion, leading to a reduction in the rate of glucose absorption in the intestines . This can help control postprandial hyperglycemia, a condition characterized by high blood sugar levels after meals, commonly seen in individuals with type 2 diabetes .
Result of Action
The inhibition of α-glucosidase by 5-phenoxy-1H-indole-2-carbohydrazide leads to a decrease in the rate of glucose absorption in the intestines . This can help manage blood glucose levels, particularly after meals, which can be beneficial for individuals with type 2 diabetes .
Analyse Biochimique
Biochemical Properties
5-Phenoxy-1H-indole-2-carbohydrazide has been found to exhibit potent inhibitory activity against α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism . The compound’s interaction with this enzyme suggests that it could potentially be used in the treatment of conditions like diabetes mellitus .
Molecular Mechanism
It has been suggested that the compound acts as an uncompetitive inhibitor against α-glucosidase, binding to the enzyme and reducing its activity .
Metabolic Pathways
Given its inhibitory effects on α-glucosidase, it may be involved in the metabolism of carbohydrates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-phenoxy-1H-indole-2-carbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole nucleus.
Phenoxy Substitution: The phenoxy group is introduced to the indole ring through a substitution reaction.
Carbohydrazide Formation: The carbohydrazide group is then attached to the indole ring.
Reaction Conditions:
Reagents: Common reagents used in the synthesis include hydrazine, phenol derivatives, and various catalysts.
Solvents: Solvents such as ethanol, methanol, and dimethylformamide (DMF) are often used.
Temperature: Reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods: Industrial production methods for 5-phenoxy-1H-indole-2-carbohydrazide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The phenoxy and carbohydrazide groups can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, each with unique chemical and biological properties.
Comparaison Avec Des Composés Similaires
- 5-bromo-1H-indole-2-carbohydrazide
- 5-fluoro-1H-indole-2-carbohydrazide
- 5-chloro-1H-indole-2-carbohydrazide
Comparison:
- Chemical Structure: While these compounds share a similar indole core structure, the substituents (bromo, fluoro, chloro, phenoxy) differ, leading to variations in their chemical and biological properties.
- Biological Activity: The phenoxy group in 5-phenoxy-1H-indole-2-carbohydrazide imparts unique biological activities, such as enhanced enzyme inhibition and antimicrobial properties, compared to its halogenated counterparts.
- Applications: The unique properties of 5-phenoxy-1H-indole-2-carbohydrazide make it more suitable for specific applications, such as anticancer and antimicrobial research, compared to other similar compounds.
Propriétés
IUPAC Name |
5-phenoxy-1H-indole-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c16-18-15(19)14-9-10-8-12(6-7-13(10)17-14)20-11-4-2-1-3-5-11/h1-9,17H,16H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWIRTZGLXHXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)NC(=C3)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202784 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2442813.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2442814.png)
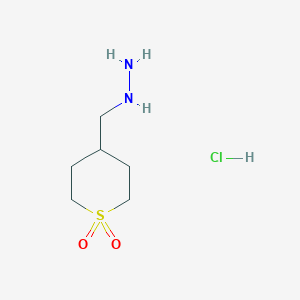
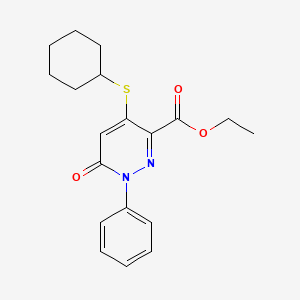
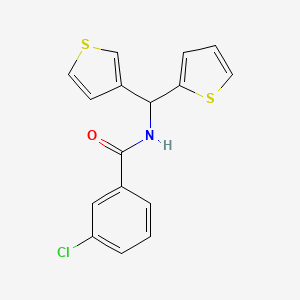
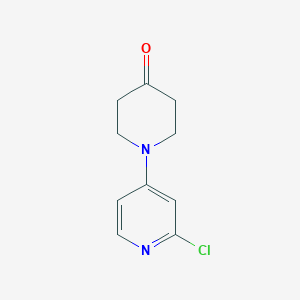
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2442825.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B2442828.png)
![ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate](/img/structure/B2442829.png)
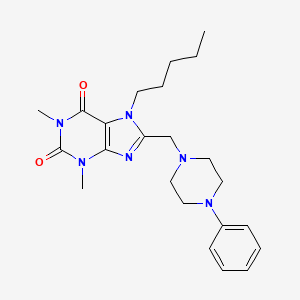
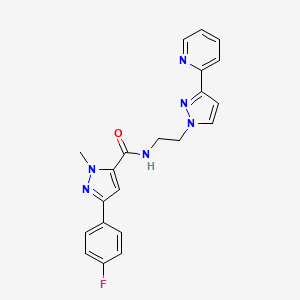
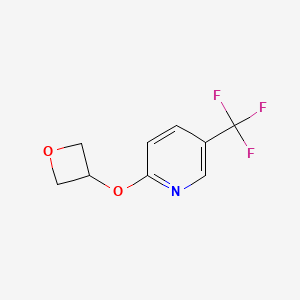
![2-(adamantan-1-yl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2442835.png)

